molecular formula C13H14BrNO B8540972 5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one

5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one

Katalognummer: B8540972
Molekulargewicht: 280.16 g/mol
InChI-Schlüssel: HEFLGWGPLOFZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the isoindolone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one can be compared with other isoindolone derivatives. Similar compounds include:

  • 5-Bromo-2,3-dihydro-1H-isoindol-1-one
  • 7-Methyl-2-cyclopropylmethyl-2,3-dihydro-isoindol-1-one These compounds share structural similarities but may differ in their biological activities and chemical properties, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C13H14BrNO

Molekulargewicht

280.16 g/mol

IUPAC-Name

5-bromo-2-(cyclopropylmethyl)-7-methyl-3H-isoindol-1-one

InChI

InChI=1S/C13H14BrNO/c1-8-4-11(14)5-10-7-15(6-9-2-3-9)13(16)12(8)10/h4-5,9H,2-3,6-7H2,1H3

InChI-Schlüssel

HEFLGWGPLOFZEW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C(=O)N(C2)CC3CC3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.